molecular formula C35H48N4O3 B610318 PSI-112 CAS No. 1854997-77-5

PSI-112

Cat. No. B610318
M. Wt: 572.79
InChI Key: ZGUNTZKJIWJKEH-GSZYCOFVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

PSI-112 is a fibrinolysis inhibitor.

Scientific Research Applications

Persistent Scatterer Interferometry (PSI)

  • Remote Sensing Technique : PSI is a powerful remote sensing technique used for measuring and monitoring displacements of the Earth’s surface over time. It's a radar-based technique that falls under the category of differential interferometric Synthetic Aperture Radar (SAR) (Crosetto et al., 2016).
  • Plasma-Material Interaction Studies : The linear plasma device PSI-2 is utilized for the development of components, operational regimes, and control systems in the context of plasma-material interaction relevant to fusion reactors (Kreter et al., 2015).

Porous Silicon (pSi)

  • Biosensors : Porous Silicon (pSi) is emerging as a central material in biosensor development due to its remarkable optical and morphological properties, making it suitable for applications in biomedical diagnostics, environmental monitoring, and food quality control (Jane et al., 2009).
  • Nanomedicine Applications : PSi nanoparticles are increasingly used for drug delivery, diagnostics, and therapy in nanomedicine. Their biocompatibility and biodegradability make them ideal for such applications (Santos et al., 2014).

properties

CAS RN

1854997-77-5

Product Name

PSI-112

Molecular Formula

C35H48N4O3

Molecular Weight

572.79

IUPAC Name

(1r,4S)-4-(aminomethyl)-N-((S)-1-(octylamino)-1-oxo-3-(4-(quinolin-2-ylmethoxy)phenyl)propan-2-yl)cyclohexane-1-carboxamide

InChI

InChI=1S/C35H48N4O3/c1-2-3-4-5-6-9-22-37-35(41)33(39-34(40)29-16-12-27(24-36)13-17-29)23-26-14-20-31(21-15-26)42-25-30-19-18-28-10-7-8-11-32(28)38-30/h7-8,10-11,14-15,18-21,27,29,33H,2-6,9,12-13,16-17,22-25,36H2,1H3,(H,37,41)(H,39,40)/t27-,29-,33-/m0/s1

InChI Key

ZGUNTZKJIWJKEH-GSZYCOFVSA-N

SMILES

O=C(NCCCCCCCC)[C@H](CC1=CC=C(OCC2=CC=C(C=CC=C3)C3=N2)C=C1)NC([C@@H]4CC[C@@H](CN)CC4)=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

PSI-112;  PSI112, PSI 112; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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